Quinoline, 2-chloro-3-ethenyl-4-phenyl- Quinoline, 2-chloro-3-ethenyl-4-phenyl-
Brand Name: Vulcanchem
CAS No.: 59280-82-9
VCID: VC19573480
InChI: InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2
SMILES:
Molecular Formula: C17H12ClN
Molecular Weight: 265.7 g/mol

Quinoline, 2-chloro-3-ethenyl-4-phenyl-

CAS No.: 59280-82-9

Cat. No.: VC19573480

Molecular Formula: C17H12ClN

Molecular Weight: 265.7 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 2-chloro-3-ethenyl-4-phenyl- - 59280-82-9

Specification

CAS No. 59280-82-9
Molecular Formula C17H12ClN
Molecular Weight 265.7 g/mol
IUPAC Name 2-chloro-3-ethenyl-4-phenylquinoline
Standard InChI InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2
Standard InChI Key OIWFBIWYVATHMB-UHFFFAOYSA-N
Canonical SMILES C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:

  • Chlorine at position 2: Enhances electrophilic substitution potential.

  • Ethenyl (CH=CH2-\text{CH}=\text{CH}_2) at position 3: Introduces unsaturation for addition reactions.

  • Phenyl at position 4: Contributes steric bulk and π-π stacking interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC17H12ClN\text{C}_{17}\text{H}_{12}\text{ClN}
Molecular Weight265.7 g/mol
IUPAC Name2-Chloro-3-ethenyl-4-phenylquinoline
LogP (Partition Coefficient)5.2

Synthesis and Optimization

Vilsmeier-Haack Reaction

  • Reactants: 3-Ethenyl-4-phenylquinoline with POCl3\text{POCl}_3-DMF.

  • Conditions: 80–100°C, 6–8 hours.

  • Yield: 62–69%.

Suzuki-Miyaura Coupling

  • Catalyst: Pd(PPh3_3)4_4 with aryl boronic acids.

  • Base: K2CO3\text{K}_2\text{CO}_3 in toluene/water.

  • Advantage: Enables modular substitution at position 2 .

Microwave-Assisted Synthesis

  • Efficiency: 30% reduction in reaction time vs. conventional methods.

  • Yield Improvement: 15–20% higher due to uniform heating.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Time (h)Key Advantage
Vilsmeier-Haack62–696–8Scalability
Suzuki Coupling70–754–6Versatility
Microwave-Assisted80–852–3Energy Efficiency

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C2

  • Chlorine Replacement: Reacts with amines (e.g., morpholine) to form 2-morpholino derivatives .

  • Mechanism: SNAr\text{S}_\text{N}\text{Ar} pathway facilitated by electron-withdrawing quinoline core .

Ethenyl Group Transformations

  • Hydrogenation: Catalytic H2/Pd-C\text{H}_2/\text{Pd-C} reduces ethenyl to ethyl, altering lipophilicity.

  • Epoxidation: mCPBA\text{mCPBA} yields epoxide intermediates for further functionalization .

Electrophilic Aromatic Substitution

  • Phenyl Ring: Nitration at para-position using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 .

Biological Activities and Mechanisms

Antimicrobial Properties

  • Targets: DNA gyrase and topoisomerase IV in E. coli (IC50_{50} = 3.2 µM).

  • Spectrum: Active against Gram-positive bacteria (MIC = 8 µg/mL) and Candida albicans .

Anticancer Activity

  • Cytotoxicity: IC50_{50} = 12.7 µM against MOLT-3 leukemia cells .

  • Mechanism: Induces apoptosis via mitochondrial pathway (Bax/Bcl-2 ratio ↑ 2.5-fold) .

Table 3: Biological Activity Profile

AssayResultCell Line/OrganismSource
Antimicrobial (MIC)8 µg/mL (Gram+)S. aureus
Anticancer (IC50_{50})12.7 µMMOLT-3
LogD (pH 7.4)4.9

Applications in Medicinal Chemistry

Drug Development Scaffold

  • Analog Synthesis: 2-Chloro-3-ethenyl-4-phenylquinoline serves as a precursor for antimalarial (e.g., chloroquine analogs) and kinase inhibitor candidates .

  • Structure-Activity Relationship (SAR):

    • Chlorine at C2: Critical for target binding (ΔpIC50_{50} = 1.2 upon removal) .

    • Ethenyl at C3: Enhances membrane permeability (PAMPA PeP_e = 22 × 106^{-6} cm/s).

Material Science Applications

  • OLEDs: Quinoline core enables electron-transport layers (ETL) with λem\lambda_{\text{em}} = 450 nm .

  • Coordination Chemistry: Forms luminescent complexes with Eu3+^{3+} (quantum yield = 0.38) .

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparison

CompoundSubstituentsKey Difference
2-Chloro-4-phenylquinolineC2: Cl, C4: PhLacks ethenyl at C3
3-Ethenyl-4-phenylquinolineC3: CH=CH2_2, C4: PhLacks Cl at C2
2-Chloro-3-vinylquinolineC2: Cl, C3: CH2_2CH2_2Reduced conjugation vs. ethenyl

Future Research Directions

  • Mechanistic Studies: Elucidate quinoline-enzyme interactions via cryo-EM.

  • Prodrug Development: Phosphonate esters to enhance aqueous solubility.

  • Green Chemistry: Solvent-free synthesis using ball milling .

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